molecular formula C22H28N2O2 B8774829 Ethanedione, bis[4-(diethylamino)phenyl]- CAS No. 68289-19-0

Ethanedione, bis[4-(diethylamino)phenyl]-

Cat. No.: B8774829
CAS No.: 68289-19-0
M. Wt: 352.5 g/mol
InChI Key: GHFPJMPRTWGOTF-UHFFFAOYSA-N
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Description

Ethanedione, bis[4-(diethylamino)phenyl]- is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanedione, bis[4-(diethylamino)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, bis[4-(diethylamino)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68289-19-0

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

1,2-bis[4-(diethylamino)phenyl]ethane-1,2-dione

InChI

InChI=1S/C22H28N2O2/c1-5-23(6-2)19-13-9-17(10-14-19)21(25)22(26)18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

GHFPJMPRTWGOTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 11.6 g of anhydrous aluminum chloride, 60 ml of carbon disulfide was added, followed by dropwise addition of 30 g of N,N-diethylaniline under ice-cooling. Then, 10 g of oxalyl chloride was added dropwise thereto at 5° C. or lower, followed by the reaction for 1 hour with stirring. After the reaction, the reaction solution was poured into 100 ml of water and 200 ml of chloroform. The chloroform layer obtained by separation was washed with 2N hydrochloric acid, dried and concentrated. The residue was recrystallized from ethyl acetate to give yellow 1,2-bis(4-diethylaminophenyl)ethane-1,2-dione in an amount of 7.0 g.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 100 g of acetic acid, 7.0 g of 1,2-bis(4-diethylaminophenyl)ethane-1,2-dione obtained in above (1), 3.6 g of syringaaldehyde (mfd. by tokyo Kasei Kogyo Co., Ltd.) and 4 g of ammonium acetate were reacted under reflux for 5 hours. After the reaction, 600 ml of water was poured into the reaction solution. The produced viscous residue was separated and the viscous residue was purified by silica gel chromatography (eluent: a mixed solvent of chloroform and methanol) to give 1.6 g of 2-(3,5-dimethoxy-4-hydroxyphenyl)-4,5-bis(4-diethylaminophenyl)imidazole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

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